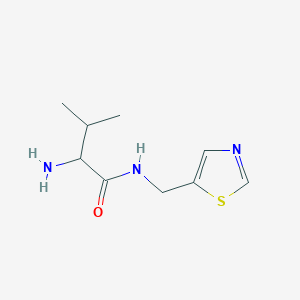

![molecular formula C44H70O16 B14795819 2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polyphyllin I is a steroidal saponin extracted from the plant Paris polyphylla. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has been traditionally used in Chinese medicine to treat various ailments such as carbuncles, snakebites, and sore throats .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Polyphyllin I is primarily extracted from the rhizomes of Paris polyphylla. The extraction process involves using solvents like n-butanol and macroporous adsorption resin chromatography . The compound is then separated using silica gel column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production of Polyphyllin I focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as self-microemulsifying drug delivery systems have been developed to improve the solubility and bioavailability of Polyphyllin I .

Análisis De Reacciones Químicas

Types of Reactions

Polyphyllin I undergoes various chemical reactions, including:

Oxidation: Polyphyllin I can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the steroidal backbone of Polyphyllin I.

Substitution: Substitution reactions can introduce different functional groups into the Polyphyllin I molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin I, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study steroidal saponins and their derivatives.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Demonstrated significant anti-cancer activity against hepatocellular carcinoma, colon cancer, and non-small cell lung cancer It also shows potential in treating cerebral ischemia-reperfusion injury by modulating microglial polarization.

Industry: Used in the development of drug delivery systems to enhance its solubility and bioavailability.

Mecanismo De Acción

Polyphyllin I exerts its effects through multiple mechanisms:

Anti-Cancer Activity: It induces apoptosis and autophagy in cancer cells by inhibiting the AKT/mTOR pathway and promoting reactive oxygen species production.

Anti-Inflammatory Activity: Modulates microglial polarization towards the anti-inflammatory M2 phenotype and promotes autophagy-mediated reactive oxygen species clearance.

Comparación Con Compuestos Similares

Polyphyllin I is part of a group of steroidal saponins, including Polyphyllin II, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:

Polyphyllin II: Exhibits strong anti-cancer activity but with different molecular targets.

Polyphyllin VI: Known for its ability to induce autophagic cell death via the reactive oxygen species-triggered mTOR signaling pathway.

Polyphyllin VII: Similar to Polyphyllin I but with distinct effects on mitochondrial dysfunction and apoptosis.

Polyphyllin I stands out due to its unique dual mechanism of inducing ferroptosis and apoptosis, making it a promising candidate for cancer therapy .

Propiedades

Fórmula molecular |

C44H70O16 |

|---|---|

Peso molecular |

855.0 g/mol |

Nombre IUPAC |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42-,43-,44+/m0/s1 |

Clave InChI |

LRRDDWMXYOSKIC-GJAFGZJPSA-N |

SMILES isomérico |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)

![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)

![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)

![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)